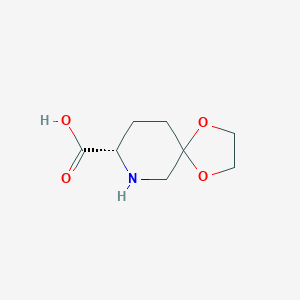

(S)-5-oxopipecolic acid ethylene acetal

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S)-1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)6-1-2-8(5-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCWNFWWBCMOIT-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1C(=O)O)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CN[C@@H]1C(=O)O)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Synthetic Utility of S 5 Oxopipecolic Acid Ethylene Acetal

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in (S)-5-oxopipecolic acid ethylene (B1197577) acetal (B89532) is a primary site for a variety of chemical modifications, enabling its incorporation into larger molecular frameworks.

Amidation and Esterification Reactions

The carboxylic acid can be readily converted into amides and esters through standard coupling procedures. These reactions are fundamental for integrating the pipecolic acid scaffold into peptide chains or for the synthesis of small molecule derivatives.

Amidation: The formation of an amide bond typically involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine. Common coupling agents used for this transformation include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization and improve efficiency.

Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method for synthesizing the corresponding esters. libretexts.orglibretexts.org This reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product. masterorganicchemistry.com The choice of acid catalyst can vary, with sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) being frequently employed. libretexts.org

| Reaction Type | Reagents and Conditions | Product |

| Amidation | Amine, DCC/HOBt, DMF, 0 °C to rt | Corresponding amide |

| Esterification | Alcohol, H₂SO₄ (cat.), Reflux | Corresponding ester |

Reduction to Aldehyde or Alcohol Derivatives

The carboxylic acid can be reduced to either a primary alcohol or an aldehyde, providing entry into a different class of derivatives.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. youtube.comnih.gov The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. thieme-connect.denih.gov It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. youtube.comnih.gov

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more reactive than the starting carboxylic acid towards many reducing agents. youtube.com However, this can be achieved by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). nih.gov

| Transformation | Reagents and Conditions | Product |

| Reduction to Alcohol | 1. LiAlH₄, THF, 0 °C to rt; 2. H₃O⁺ workup | (S)-5,5-(ethylenedioxy)piperidin-2-yl)methanol |

| Reduction to Aldehyde | 1. SOCl₂, reflux; 2. LiAlH(OtBu)₃, THF, -78 °C | (S)-5,5-(ethylenedioxy)piperidine-2-carbaldehyde |

Peptide Coupling and Macrocyclization Strategies

The bifunctional nature of (S)-5-oxopipecolic acid ethylene acetal makes it an attractive component for the synthesis of modified peptides and macrocycles. The pipecolic acid unit can introduce conformational constraints into peptide backbones, which can be beneficial for modulating biological activity.

Peptide Coupling: For incorporation into a peptide sequence, the carboxylic acid of the protected pipecolic acid derivative is activated using standard peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). libretexts.org The activated species is then reacted with the free amino group of a growing peptide chain.

Macrocyclization: This building block can be utilized in ring-closing metathesis (RCM) or lactamization strategies to form macrocyclic structures. For instance, after coupling with an amino acid containing a terminal alkene, the resulting dipeptide can undergo RCM to form a macrocyclic peptide. Alternatively, intramolecular amidation between the carboxylic acid and a distal amine within the same molecule can lead to the formation of a macrocyclic lactam.

Reactivity of the Protected Ketone (Ethylene Acetal)

The ethylene acetal serves as a robust protecting group for the 5-keto functionality, stable to a wide range of reaction conditions used to modify the carboxylic acid moiety. Its selective removal is a key step in elaborating the piperidine (B6355638) core.

Selective Hydrolysis and Deprotection of the Ethylene Acetal

The ethylene acetal can be selectively hydrolyzed under acidic conditions to regenerate the ketone. The choice of acid and reaction conditions is crucial to avoid unwanted side reactions.

Commonly used methods for the deprotection of ethylene acetals include treatment with aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). For substrates sensitive to strong acids, milder conditions such as aqueous trifluoroacetic acid (TFA) or the use of a Lewis acid catalyst in the presence of a water source can be employed. For example, a 15% (v/v) aqueous TFA solution has been successfully used for the hydrolysis of similar acetal scaffolds.

| Deprotection Method | Reagents and Conditions | Product |

| Acidic Hydrolysis | 15% aq. TFA, rt | (S)-5-oxopipecolic acid |

| Lewis Acid Catalysis | In(OTf)₃, wet acetone, rt | (S)-5-oxopipecolic acid |

Subsequent Reactions of the Regenerated 5-Oxopipecolic Acid (e.g., nucleophilic additions, reductions)

Once the ketone is unmasked, it becomes a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Additions: The regenerated 5-keto group is susceptible to attack by a wide range of nucleophiles. thieme-connect.de This includes organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), which add a new carbon substituent to the C5 position, leading to the formation of tertiary alcohols after workup. nih.gov Other nucleophiles such as cyanide can also be added to form cyanohydrins. thieme-connect.de The stereochemical outcome of these additions is often influenced by the stereochemistry of the C2 position.

Reductions: The 5-keto group can be reduced to a secondary alcohol, introducing a new stereocenter at the C5 position. The choice of reducing agent can influence the diastereoselectivity of this transformation. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose, often leading to a mixture of diastereomeric alcohols. The use of bulkier reducing agents can sometimes enhance the stereoselectivity.

| Reaction Type | Reagents and Conditions | Product |

| Nucleophilic Addition | 1. MeMgBr, THF, 0 °C; 2. H₃O⁺ workup | (2S,5R)-5-hydroxy-5-methylpipecolic acid and (2S,5S)-5-hydroxy-5-methylpipecolic acid |

| Reduction | NaBH₄, MeOH, 0 °C | (2S,5R)-5-hydroxypipecolic acid and (2S,5S)-5-hydroxypipecolic acid |

Functionalization of the Piperidine Nitrogen

The secondary amine within the piperidine ring of (S)-5-oxopipecolic acid ethylene acetal is a key site for introducing molecular complexity. This is typically achieved through reactions such as acylation, alkylation, and carbamate (B1207046) formation, which serve to protect the nitrogen, modify its reactivity, or install groups that can direct subsequent stereoselective transformations.

The functionalization of the piperidine nitrogen is a critical step for its use in further synthetic manipulations. Acylation, particularly with chloroformates, is a common strategy that leads to the formation of stable carbamates. This transformation is not only a protection strategy but also the entry point for activating the piperidine ring towards nucleophilic attack through the formation of N-acyliminium ions.

The process often involves reacting the piperidine derivative with a chiral chloroformate. For instance, chloroformates derived from chiral auxiliaries like (-)-8-phenylmenthol (B56881) are used to introduce a stereodirecting group. This acylation converts the piperidine nitrogen into a carbamate, setting the stage for subsequent dearomatization and addition reactions. The use of such chiral auxiliaries is pivotal for inducing facial selectivity in reactions involving the heterocyclic ring. acs.org

A powerful strategy for the functionalization of piperidine derivatives involves the generation of N-acyliminium ions or their N-acylpyridinium salt precursors. This chemistry transforms the otherwise unreactive ring into a potent electrophile, enabling the addition of a wide range of nucleophiles. scripps.edursc.org The process typically begins with a precursor pyridine (B92270), which is acylated with a chiral chloroformate to form a chiral N-acylpyridinium salt. ncsu.edu

This intermediate is highly reactive towards nucleophilic addition. The stereochemical outcome of the addition is controlled by the chiral auxiliary on the acyl group, which effectively blocks one face of the pyridinium (B92312) ring. Molecular mechanics calculations have shown that the chiral auxiliary, for example, an 8-phenylmenthyl group, orients itself to shield one face of the ring, forcing the incoming nucleophile to attack from the opposite, less sterically hindered face. acs.orgncsu.edu This methodology has been extensively developed and applied in the asymmetric synthesis of numerous alkaloids. scripps.edu

Stereoselective Modifications at Adjacent Carbons (C-2, C-6)

The chiral center at C-2 and the latent carbonyl at C-5 in (S)-5-oxopipecolic acid ethylene acetal provide the basis for highly stereoselective modifications at adjacent positions. These transformations are crucial for building the complex, stereochemically dense frameworks of natural products.

Following synthetic manipulations on the piperidine ring, the ethylene acetal protecting group at C-5 can be removed under acidic conditions to reveal the ketone. The subsequent reduction of this carbonyl group can proceed with a high degree of diastereoselectivity, influenced by the existing stereocenter at C-2.

The stereochemical outcome of the hydride reduction is generally predicted by established models of asymmetric induction. The incoming hydride reagent will preferentially attack from the face opposite to the substituent at the C-2 position to minimize steric hindrance. This results in the formation of one diastereomer of the corresponding alcohol in preference to the other. The choice of reducing agent can further influence the level of selectivity, with bulkier hydride reagents often providing higher diastereoselectivity.

Carbon-carbon bond forming reactions are fundamental to the synthetic utility of (S)-5-oxopipecolic acid ethylene acetal derivatives. The N-acyliminium ion chemistry discussed previously is a cornerstone for these transformations, particularly for additions at the C-2 and C-6 positions. The addition of organometallic reagents, such as Grignard reagents, to chiral N-acylpyridinium salt precursors is a well-established method for the asymmetric synthesis of 2- and 6-substituted piperidines. acs.orgncsu.edu

In a typical sequence, a 3- or 4-substituted pyridine is activated with a chiral chloroformate, and the resulting pyridinium salt is treated with a Grignard reagent. The nucleophile adds preferentially at the C-6 or C-2 position, and the stereoselectivity is dictated by the chiral auxiliary. The presence of a bulky substituent, such as a triisopropylsilyl (TIPS) group, at the C-3 position can be used to direct the addition specifically to the C-6 position by sterically hindering attack at C-2. ncsu.edu This strategy provides access to a wide array of highly functionalized, enantiomerically enriched piperidine derivatives, which are versatile intermediates for alkaloid synthesis. acs.org

The table below summarizes representative examples of diastereoselective additions of Grignard reagents to chiral N-acyl-4-methoxypyridinium salts, which are analogous to intermediates derived from (S)-5-oxopipecolic acid ethylene acetal.

| Entry | Grignard Reagent (RMgX) | C-3 Substituent | Yield (%) | Diastereomeric Excess (d.e. %) |

| 1 | Phenylmagnesium bromide | Si(CH(CH₃)₂)₃ | 85 | 94 |

| 2 | Methylmagnesium bromide | Si(CH(CH₃)₂)₃ | 75 | 88 |

| 3 | 2-Tolylmagnesium bromide | Si(CH(CH₃)₂)₃ | 89 | 92 |

| 4 | Phenylmagnesium bromide | Sn(CH(CH₃)₂)₃ | 79 | 60 |

Data is based on analogous systems reported in the literature and serves to illustrate the potential of the methodology. acs.org

Applications As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Conformationally Restricted Peptidomimetics and Amino Acid Analogues

The incorporation of constrained amino acids into peptides is a well-established strategy for influencing their secondary structure, enhancing biological activity, improving metabolic stability, and increasing receptor selectivity. nih.govnih.gov (S)-5-oxopipecolic acid ethylene (B1197577) acetal (B89532) serves as an excellent starting material for creating such conformationally restricted amino acid analogues and peptidomimetics. canterbury.ac.nz The inherent rigidity of the six-membered piperidine (B6355638) ring, a homolog of proline, imparts significant conformational constraints on the peptide backbone, making it a valuable tool in peptide design. nih.govresearchgate.net

The synthesis of these peptidomimetics often involves the coupling of the (S)-5-oxopipecolic acid ethylene acetal scaffold with other amino acids or peptide fragments. The secondary amine of the pipecolate ring can be acylated, and the carboxylic acid can be activated for amide bond formation, following standard solid-phase or solution-phase peptide synthesis protocols. nih.gov The resulting peptides exhibit predictable, turn-inducing properties that can mimic or stabilize specific secondary structures like β-turns. nih.gov

Researchers have developed various strategies to create novel pipecolic acid derivatives from precursors like (S)-5-oxopipecolic acid ethylene acetal. These methods allow for the introduction of diverse substituents onto the piperidine ring, further tuning the conformational properties and biological activity of the resulting peptidomimetics.

| Analogue Type | Synthetic Approach | Key Feature | Reference |

| Bicyclic Lactams | Intramolecular cyclization of functionalized pipecolic acid derivatives. | Mimic β-turns and poly-D-proline II helices. | nih.gov |

| Aryl-Modified Pipecolates | Cross-coupling reactions on a pipecolic acid-derived scaffold. | Introduces aromatic groups to probe receptor interactions. | nih.gov |

| Bridged Analogues | Tandem Strecker reaction-cyclization sequence. | Creates highly rigid structures like 2,4-methanopipecolic acid. | acs.orgacs.org |

The ability to generate libraries of these constrained peptides allows for systematic exploration of structure-activity relationships, leading to the development of potent and selective ligands for various biological targets. nih.gov

Preparation of Enzyme Inhibitor Scaffolds: Synthetic Design and Implementation

The unique structural features of pipecolic acid and its derivatives make them attractive scaffolds for the design of enzyme inhibitors. nih.govresearchgate.net (S)-5-oxopipecolic acid ethylene acetal provides a chiral template that can be elaborated into molecules targeting the active sites of specific enzymes. The design process often involves modifying the pipecolic acid core to mimic the transition state of an enzymatic reaction or to introduce functionalities that can interact with key residues in the enzyme's active site. nih.gov

A notable example is the use of pipecolic acid derivatives as precursors for β-lactamase inhibitors. For instance, (2S,5S)-5-hydroxypipecolic acid, which can be synthesized from a related pipecolic acid precursor, is a key building block for the synthesis of potent β-lactamase inhibitors. researchgate.net The protected ketone in (S)-5-oxopipecolic acid ethylene acetal allows for selective functionalization at other positions before being deprotected and converted to a hydroxyl group or other functionalities required for inhibitory activity.

The synthetic implementation for creating these inhibitor scaffolds can be summarized as follows:

| Step | Description | Purpose | Reference |

| 1. Functionalization | Modification of the N- and/or C-terminus of the pipecolic acid scaffold. | To introduce groups that interact with the enzyme active site. | nih.govnih.gov |

| 2. Deprotection | Removal of the ethylene acetal group. | To unmask the C5-ketone for further modification. | researchgate.netmdpi.com |

| 3. C5-Modification | Conversion of the ketone to other functional groups (e.g., hydroxyl, epoxide). | To introduce key binding elements or reactive groups for irreversible inhibition. | nih.gov |

| 4. Final Elaboration | Further synthetic steps to complete the target inhibitor molecule. | To assemble the final complex structure of the enzyme inhibitor. | mdpi.com |

This modular approach enables the synthesis of a diverse range of potential inhibitors from a single chiral building block, facilitating the development of new therapeutic agents.

Role in Natural Product Total Synthesis as a Key Intermediate

Pipecolic acid and its derivatives are integral components of numerous natural products, including alkaloids and complex macrolides with significant biological activities, such as immunosuppressants. nih.govacs.org The total synthesis of these natural products often requires a reliable source of enantiomerically pure pipecolic acid derivatives. (S)-5-oxopipecolic acid ethylene acetal serves as a valuable key intermediate in these synthetic endeavors. Its protected form allows it to be carried through multiple synthetic steps without unwanted side reactions at the C5-position. researchgate.net

For example, the immunosuppressant rapamycin (B549165) contains a pipecolic acid moiety that is crucial for its biological function. acs.org In synthetic approaches to rapamycin and its analogues, a protected pipecolic acid derivative is incorporated into the growing molecular chain. The ethylene acetal group in (S)-5-oxopipecolic acid ethylene acetal is stable to many reaction conditions used in complex molecule synthesis, such as those involving strong bases or organometallic reagents, and can be cleanly removed under acidic conditions when needed.

The general strategy for using this intermediate in total synthesis is outlined below:

Incorporation: The (S)-5-oxopipecolic acid ethylene acetal unit is coupled with other fragments of the target natural product.

Elaboration: The rest of the natural product's framework is constructed around the pipecolic acid core.

Late-Stage Deprotection: The ethylene acetal is removed towards the end of the synthesis to reveal the C5-oxo functionality or to allow for its conversion into another group present in the final natural product. nih.govresearchgate.net

This role as a stable, chiral intermediate makes (S)-5-oxopipecolic acid ethylene acetal a critical tool for synthetic chemists aiming to construct complex and biologically important natural products. organicchemistrydata.orgcapes.gov.br

Construction of Complex Heterocyclic Ring Systems

Beyond its use in peptide and natural product synthesis, (S)-5-oxopipecolic acid ethylene acetal is a valuable starting material for the construction of more complex heterocyclic systems. researchgate.net The piperidine ring serves as a scaffold upon which other rings can be built, leading to novel polycyclic structures with potential applications in medicinal chemistry and materials science. acs.orgnih.gov

The reactivity of the nitrogen and carboxyl groups, combined with the latent ketone at C5, provides multiple handles for intramolecular cyclization reactions. For instance, after deprotection of the acetal, the ketone can participate in condensation or cycloaddition reactions. The nitrogen atom can act as a nucleophile to form new rings, and the carboxyl group can be transformed into various functionalities to facilitate cyclization.

Examples of synthetic transformations leading to complex heterocycles include:

Spirocyclization: The C6-position can be functionalized, and subsequent intramolecular reactions involving the C5-ketone (after deprotection) can lead to the formation of spirocyclic systems. nih.gov

Fused Bicyclics: Intramolecular reactions between substituents placed on the nitrogen and other positions of the ring can lead to the formation of fused bicyclic or bridged systems. acs.orgacs.org

Multi-component Reactions: The pipecolic acid derivative can be used in multi-component reactions to rapidly assemble complex heterocyclic structures from simpler starting materials. rsc.org

The synthesis of diverse heterocyclic structures from this chiral building block highlights its versatility and importance in expanding the accessible chemical space for drug discovery and other applications. beilstein-journals.org

Physicochemical Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of (S)-5-oxopipecolic acid ethylene (B1197577) acetal (B89532) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of all proton and carbon signals and for confirming the stereochemical integrity of the molecule. optica.orgthieme-connect.de

¹H NMR and ¹³C NMR for Primary Structural Elucidation

The ¹H NMR spectrum of (S)-5-oxopipecolic acid ethylene acetal provides initial information on the number and connectivity of protons in the molecule. Key expected signals would include those for the protons of the ethylene acetal group, typically appearing as a multiplet in the range of 3.8-4.2 ppm, and the protons on the piperidine (B6355638) ring, which would present as a series of complex multiplets due to spin-spin coupling. chemicalbook.comorganicchemistrydata.org The proton alpha to the carboxylic acid would likely be found further downfield.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. oregonstate.eduorganicchemistrydata.orgwisc.edu Distinct signals would be expected for the carboxylic acid carbonyl, the acetal carbon, the carbons of the ethylene glycol bridge, and the individual carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons are influenced by the ring conformation and the substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (S)-5-oxopipecolic acid ethylene acetal

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10-13 | 170-180 |

| Piperidine CH (alpha to COOH) | 3.5-4.5 | 55-65 |

| Piperidine CH₂ (adjacent to N) | 2.8-3.5 | 45-55 |

| Piperidine CH₂ | 1.5-2.5 | 20-35 |

| Ethylene Acetal (OCH₂CH₂O) | 3.8-4.2 | 60-70 |

| Acetal Carbon (C(OCH₂)₂) | - | 100-110 |

Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural and stereochemical assignment of (S)-5-oxopipecolic acid ethylene acetal. youtube.comyoutube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of the protons within the piperidine ring and confirming the relationships between adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons, such as the acetal carbon and the carboxylic acid carbonyl, by their long-range couplings to nearby protons. For instance, correlations from the ethylene acetal protons to the acetal carbon would confirm this key structural feature.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule. It detects through-space interactions between protons that are in close proximity. For (S)-5-oxopipecolic acid ethylene acetal, NOESY can be used to establish the relative stereochemistry of the substituents on the piperidine ring by observing correlations between axial and equatorial protons.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of (S)-5-oxopipecolic acid ethylene acetal, and its fragmentation patterns offer valuable clues about its structure. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is employed to determine the accurate mass of the molecular ion. researchgate.net This allows for the calculation of the elemental formula with high confidence, confirming that the synthesized compound has the expected atomic composition.

Fragmentation Pattern Analysis for Acetal Structure Elucidation

The fragmentation of (S)-5-oxopipecolic acid ethylene acetal in the mass spectrometer provides characteristic ions that help to confirm the presence of the acetal group and the piperidine ring. nih.govmiamioh.edu Common ionization techniques for fragmentation analysis include Electron Ionization (EI), Chemical Ionization (CI), and tandem mass spectrometry (MS/MS) with Electrospray Ionization (ESI-MS/MS). upc.edunelsonlabs.comnih.gov

The ethylene acetal group is expected to undergo characteristic fragmentation pathways. One common pathway is the loss of a neutral ethylene oxide molecule or cleavage of the dioxolane ring to produce a stable oxonium ion. The piperidine ring can also fragment through various pathways, including alpha-cleavage adjacent to the nitrogen atom.

Table 2: Potential Key Fragments in the Mass Spectrum of (S)-5-oxopipecolic acid ethylene acetal

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| [M+H]⁺ or [M-H]⁻ | Intact molecule (protonated or deprotonated) | Soft ionization (e.g., ESI) |

| M - 45 | Loss of COOH group | Alpha-cleavage |

| M - 44 | Loss of C₂H₄O | Cleavage of the acetal ring |

| 86 | C₄H₈NO⁺ | Alpha-cleavage of the piperidine ring |

Note: 'M' represents the molecular weight of the parent compound. The observed fragments can vary significantly based on the ionization method and energy.

Chiral Analytical Techniques

Given the chiral nature of (S)-5-oxopipecolic acid ethylene acetal, methods to determine its enantiomeric purity are crucial. Chiral analytical techniques are employed to separate and quantify the (S)- and (R)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomeric separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving baseline separation. For pipecolic acid derivatives, derivatization with a UV-active or fluorescent tag, such as fluorenylmethyloxycarbonyl chloride (FMOC-Cl), can enhance detection sensitivity. nih.gov

Another powerful technique is chiral capillary electrophoresis (CE), which can offer high-resolution separation of enantiomers. nih.gov In CE, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The determination of enantiomeric excess is a critical analytical challenge in the synthesis and purification of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for this purpose, enabling the separation and quantification of individual enantiomers. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For pipecolic acid and its derivatives, various chiral HPLC methods have been developed. While specific methods for (S)-5-oxopipecolic acid ethylene acetal are not extensively documented in publicly available literature, general approaches for analogous structures provide a strong basis for method development. Common strategies involve the use of polysaccharide-based or cyclodextrin-based chiral stationary phases. For instance, columns like the Astec® CHIROBIOTIC® T have been successfully employed for the separation of pipecolic acid enantiomers.

The selection of the mobile phase is crucial and is tailored to the specific CSP and the analyte. A mixture of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous buffer is often used. The pH of the mobile phase can also play a significant role in achieving optimal separation, particularly for acidic compounds like carboxylic acids. Detection is typically performed using a UV detector, as the amide bond within the pipecolic acid structure provides a chromophore.

A hypothetical, yet representative, chiral HPLC method for the analysis of (S)-5-oxopipecolic acid ethylene acetal is outlined in the table below. This method is based on established principles for the separation of similar chiral carboxylic acids.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiral Polysaccharide-Based CSP (e.g., Cellulose or Amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isohexane/Ethanol/Trifluoroacetic Acid (e.g., |

Computational Chemistry and Mechanistic Investigations

Molecular Modeling and Conformational Analysis of the Pipecolic Ring System

The six-membered piperidine (B6355638) ring, the core of pipecolic acid, is not planar and can adopt several conformations, primarily the chair and boat forms, along with various twist-boat intermediates. The specific conformation adopted by a pipecolic acid derivative is crucial as it dictates the spatial orientation of its substituents, thereby influencing its reactivity and biological interactions.

Molecular modeling techniques, ranging from molecular mechanics (MM) to semi-empirical and ab initio methods, are employed to explore the conformational landscape of the pipecolic ring system. For pipecolic acid itself, rotational spectroscopy studies have revealed a complex conformational space with at least nine different conformers identified in the gas phase. rsc.org This complexity arises from the flexibility of the ring and the rotational freedom of the carboxylic acid group.

Computational studies on related piperidine derivatives have provided valuable insights. For example, DFT calculations on N-Boc-2-aryl-4-methylenepiperidines indicated that the minimum energy structures occurred when the aryl group occupied an axial position, a finding supported by VT-NMR spectroscopy. acs.org The conformational preference of piperidine nucleoside analogues has also been studied, revealing that the molecules adopt specific conformations to relieve 1,3-diaxial strains between the nucleobase and axial hydrogens on the piperidine ring. nih.gov These studies underscore the importance of high-level computational analysis to accurately predict the three-dimensional structure of complex piperidine derivatives like (S)-5-oxopipecolic acid ethylene (B1197577) acetal (B89532).

A representative conformational analysis of a substituted pipecolic acid derivative might yield data similar to that presented in the hypothetical table below, comparing the relative energies of different conformers.

| Conformer | Substituent Orientations (e.g., Carboxyl, Acetal) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Chair 1 | Axial, Equatorial | 2.5 | 1.5 |

| Chair 2 | Equatorial, Equatorial | 0.0 | 94.2 |

| Boat 1 | - | 5.8 | <0.1 |

| Twist-Boat | - | 5.1 | <0.1 |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for probing the electronic structure and predicting the reactivity of molecules. mdpi.comnih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for systems of the size and complexity of pipecolic acid derivatives. mdpi.com

By solving the approximate Schrödinger equation, DFT calculations can determine a wide range of molecular properties. For (S)-5-oxopipecolic acid ethylene acetal, these calculations can predict:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles for the lowest energy conformation.

Electron Distribution: Visualizing electron density and generating molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its reactive sites.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through descriptors like chemical potential (μ), hardness (η), softness (s), and the electrophilicity index (ω). mdpi.com These indices can be used to compare the reactivity of different molecules or different sites within the same molecule.

The insights gained from DFT calculations are crucial for predicting how (S)-5-oxopipecolic acid ethylene acetal might behave in a chemical reaction. For example, the location of the LUMO can indicate the most likely site for nucleophilic attack, while the shape and energy of the HOMO can predict the outcome of reactions with electrophiles. DFT calculations have been successfully applied to study corrosion inhibitors, where parameters like HOMO energy and the bandgap correlate with inhibition efficiency. mdpi.com

| Property | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 3.5 D | Indicates a significant degree of polarity in the molecule. |

| Chemical Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution. |

Elucidation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states (TS), and determine activation energies, providing a detailed, step-by-step picture of how reactants are converted into products. nih.gov

For reactions involving pipecolic acid derivatives, such as their use as organocatalysts, computational studies are vital. For example, in the (S)-pipecolic acid-catalyzed Mannich reaction, DFT calculations have been used to investigate the transition structures. nih.gov These studies revealed that the energetic difference between the transition states leading to the syn- and anti-products is smaller for pipecolic acid compared to its five-membered ring analogue, proline. nih.gov This computational finding successfully explains the experimental observation that pipecolic acid catalysis yields nearly equal amounts of both diastereomers, whereas proline is highly syn-selective. nih.gov

For a hypothetical reaction involving (S)-5-oxopipecolic acid ethylene acetal, computational chemists would:

Identify Reactants, Products, and Intermediates: Propose a plausible reaction pathway.

Locate Transition States: Use specialized algorithms to find the geometry of the highest energy point along the reaction coordinate connecting two minima (e.g., reactant and intermediate). This is a critical and computationally demanding step.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state (the activation barrier), which is directly related to the reaction rate.

Verify the Pathway: Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition state correctly connects the intended reactant and product minima on the potential energy surface.

Mechanistic investigations of related piperidine-catalyzed reactions, like the Knoevenagel condensation, have shown that the reaction proceeds through carbinolamine and iminium ion intermediates, with the formation of the iminium ion being the rate-determining step. acs.org Such detailed mechanistic understanding, heavily reliant on computational chemistry, is fundamental for optimizing reaction conditions and developing more efficient and selective catalysts.

In Silico Approaches for Synthetic Design and Reaction Optimization

The predictive power of computational chemistry is increasingly being harnessed for in silico synthetic design and optimization. Instead of relying solely on trial-and-error experimentation, computational methods can screen potential synthetic routes, catalysts, or reaction conditions to identify the most promising candidates for laboratory investigation. rsc.orgbiotech-asia.org

Approaches for synthetic design include:

Retrosynthetic Analysis: While traditionally an exercise in chemical intuition, computational tools are being developed to perform "inverse" searches. These methods start from a target product, like (S)-5-oxopipecolic acid ethylene acetal, and use quantum chemical calculations to trace reaction paths backward to identify plausible reactants. nih.gov

Catalyst Design: Computational screening can evaluate a library of potential catalysts for a specific transformation. By calculating activation energies for the catalyzed reaction with each candidate, the most effective catalyst can be predicted before any synthesis is attempted. This approach is common in the development of transition metal catalysts for piperidine synthesis. digitellinc.com

Reaction Condition Optimization: The effect of solvent, temperature, and additives can be modeled. For example, continuum solvation models can be incorporated into DFT calculations to simulate reaction energetics in different solvents, helping to select the optimal medium for a reaction.

Predicting Selectivity: As demonstrated in the pipecolic acid-catalyzed Mannich reaction, computational methods can predict the stereochemical outcome (enantio- and diastereoselectivity) of a reaction. nih.gov This is crucial for the synthesis of chiral molecules where controlling stereochemistry is paramount.

Furthermore, in silico tools are being developed to design entire metabolic pathways for the biosynthesis of target compounds in microorganisms, a field known as synthetic biology. nih.govnih.gov These computational platforms can identify necessary gene modifications to optimize the production of valuable chemicals. While perhaps not directly applicable to a specific laboratory synthesis of (S)-5-oxopipecolic acid ethylene acetal, these advanced methods highlight the expanding role of computational design in modern chemistry.

Q & A

Q. What established synthetic routes are available for (S)-5-oxopipecolic acid ethylene acetal, and what intermediates are critical?

The synthesis of (S)-5-oxopipecolic acid ethylene acetal typically involves multi-step organometallic reactions. Key intermediates include silacyclopropanes or silacyclobutanes, which undergo transition metal-catalyzed Si–C bond cleavage and reorganization. For example, palladium-catalyzed silylene transfer reactions (e.g., from silacyclopropanes) enable the formation of silacyclic structures, as demonstrated in the synthesis of benzosiloles . Intermediate characterization via / NMR and X-ray crystallography is essential to confirm stereochemical outcomes .

Q. What analytical methods are recommended for characterizing (S)-5-oxopipecolic acid ethylene acetal?

Critical techniques include:

- NMR Spectroscopy : To confirm regiochemistry and monitor reaction progress (e.g., NMR for silicon-containing intermediates) .

- X-ray Crystallography : For unambiguous structural elucidation of crystalline intermediates or final products .

- Chromatography : HPLC or GC-MS to assess purity and isolate enantiomers.

Table 1 : Common Analytical Techniques and Applications

| Technique | Application | Example Use Case |

|---|---|---|

| NMR | Tracking Si–C bond cleavage | Monitoring silacyclopropane reactivity |

| X-ray Crystallography | Structural validation | Confirming stereochemistry in silacyclobutanes |

Advanced Research Questions

Q. How do transition metal catalysts (e.g., Pd, Rh) influence stereoselectivity in (S)-5-oxopipecolic acid ethylene acetal synthesis?

Transition metals mediate Si–C bond activation and insertion reactions. For instance:

- Palladium : Catalyzes silylene transfer from silacyclopropanes to alkynes, enabling silole formation with high regiocontrol .

- Rhodium : Cleaves robust Si–Csp bonds in trialkylsilyl groups under mild conditions, facilitating benzosilole synthesis without harsh reagents .

Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) are recommended to resolve competing pathways.

Q. What strategies address contradictions in proposed mechanisms for Si–C bond cleavage?

Discrepancies often arise from steric effects or solvent-dependent pathways. For example:

- Steric Hindrance : Bulky substituents (e.g., t-Bu groups) can halt reaction progression at intermediate stages, allowing isolation of azasilacyclopentadiene complexes .

- Solvent Effects : Polar aprotic solvents (e.g., THF) may favor coordination-induced bond cleavage over radical pathways .

Controlled experiments (e.g., substituent variation, solvent screening) paired with in-situ spectroscopy are critical for mechanistic validation.

Q. How can multi-component reactions (MCRs) streamline the synthesis of related heterocycles?

MCRs enable one-pot assembly of complex scaffolds. For example:

- Zirconium-Mediated Coupling : Combines alkynes, nitriles, and silanes to generate pyrrolopyridine derivatives via simultaneous C≡N and Si–C bond cleavage .

- Palladium-Catalyzed Three-Component Reactions : Links aryl halides, alkynes, and amines to form α-alkynyl indoles, a strategy adaptable to pipecolic acid derivatives .

Table 2 : Catalyst Performance in Key Reactions

| Catalyst | Reaction Type | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Pd(PPh) | Silylene transfer | 85–92 | High (trans) | |

| RhCl(PPh) | Si–Csp cleavage | 78 | >95% ee |

Methodological Guidance

- Experimental Design : Follow reproducibility guidelines from , including detailed reaction conditions (temperature, solvent, catalyst loading) and validation via control experiments.

- Data Interpretation : Use statistical tools (e.g., ANOVA) to analyze yield variations and identify outliers in catalytic systems.

- Ethical Practices : Adhere to academic integrity standards () by transparently reporting negative results and data limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.